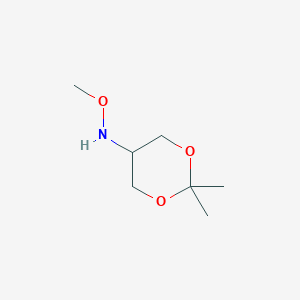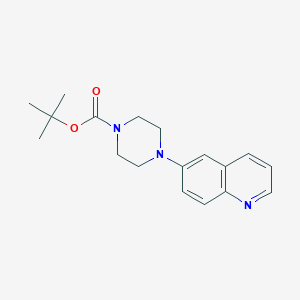![molecular formula C14H16N2O B8347262 N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B8347262.png)
N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine is a chemical compound that belongs to the class of benzylamines It is characterized by the presence of a methoxy group attached to the benzyl moiety and two amine groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine typically involves the reaction of 2-methoxybenzyl chloride with benzene-1,2-diamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The methoxy group and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or alkylating agents. These reactions can be carried out under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play a crucial role in these interactions, allowing the compound to bind to its targets and exert its effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine can be compared with other similar compounds, such as:
N-(2-Methoxy-benzyl)-phenethylamine: This compound has a similar structure but with a phenethylamine backbone instead of a benzene-1,2-diamine backbone.
N-(2-Methoxy-benzyl)-benzene-1,3-diamine: This compound differs in the position of the amine groups on the benzene ring.
N-(2-Methoxy-benzyl)-benzene-1,4-diamine: Similar to the previous compound, but with the amine groups in the para position.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
2-N-[(2-methoxyphenyl)methyl]benzene-1,2-diamine |
InChI |
InChI=1S/C14H16N2O/c1-17-14-9-5-2-6-11(14)10-16-13-8-4-3-7-12(13)15/h2-9,16H,10,15H2,1H3 |
InChI 键 |
RXDLHXPFPJZQLK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1CNC2=CC=CC=C2N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}pyrrolidine-2,5-dione](/img/structure/B8347195.png)


![ethyl 5-(3,5-difluorobenzyl)-3-({[4-(4-methylpiperazin-1-yl)-2-(tetrahydro-2H-pyran-4-ylamino)phenyl]carbonyl}amino)-1H-indazole-1-carboxylate](/img/structure/B8347211.png)







